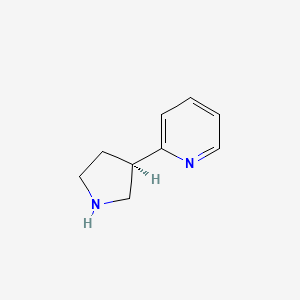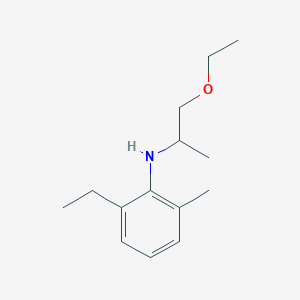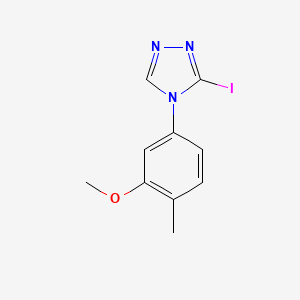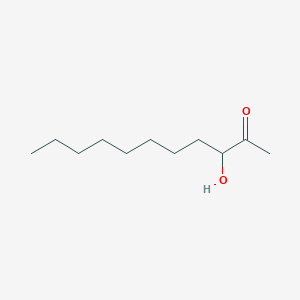
2-(4-Ethynylphenyl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethynylphenyl)-5-methylpyridine is an organic compound characterized by a pyridine ring substituted with a 4-ethynylphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-5-methylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalyst: Palladium (Pd)
Co-catalyst: Copper (Cu)
Solvent: Tetrahydrofuran (THF) or similar organic solvents
Base: Triethylamine or similar bases
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Ethynylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Ethynylphenyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethynylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signal transduction pathways .
Comparación Con Compuestos Similares
2-(4-Ethynylphenyl)pyridine: Lacks the methyl group, affecting its steric and electronic properties.
2-(4-Ethynylphenyl)-3-methylpyridine: The methyl group is positioned differently, altering its reactivity and binding properties.
4-Ethynylphenylpyridine: Lacks the methyl group on the pyridine ring, influencing its overall chemical behavior.
Uniqueness: 2-(4-Ethynylphenyl)-5-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for targeted applications in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C14H11N |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-(4-ethynylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H11N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h1,4-10H,2H3 |
Clave InChI |
KBGYHSRITJBHOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13119480.png)

![(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13119495.png)

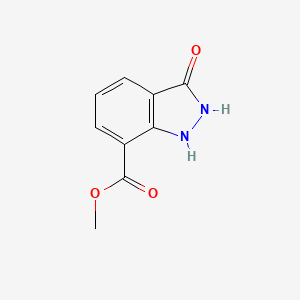
![4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13119506.png)
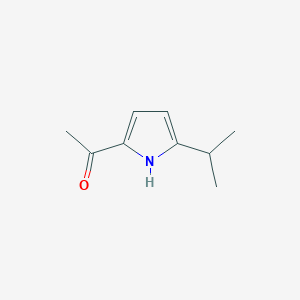
![6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile](/img/structure/B13119521.png)
